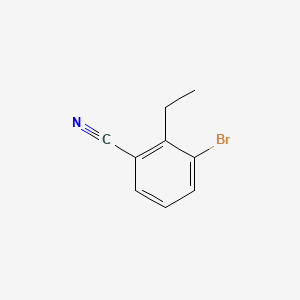

3-Bromo-2-ethylbenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

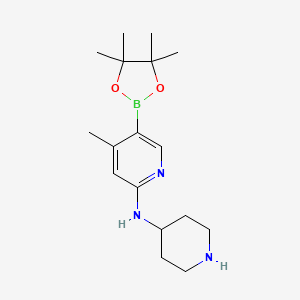

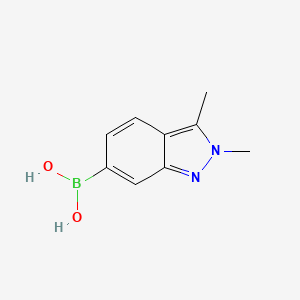

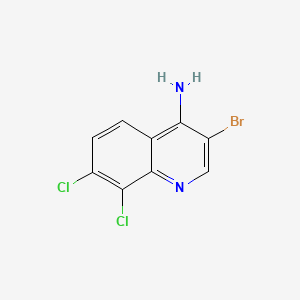

3-Bromo-2-ethylbenzonitrile is a chemical compound with the molecular formula C9H8BrN . It has an average mass of 210.070 Da and a monoisotopic mass of 208.984009 Da .

Physical And Chemical Properties Analysis

3-Bromo-2-ethylbenzonitrile is a compound with the molecular formula C9H8BrN . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources .Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies and Chemical Transformations

One notable application of compounds similar to 3-Bromo-2-ethylbenzonitrile is in the field of organic synthesis, where halogenated benzonitriles serve as key intermediates. For example, the facile synthesis of 2-bromo-3-fluorobenzonitrile through the bromodeboronation of aryl boronic acids demonstrates the versatility of halogenated nitriles in constructing complex molecules. This method's scalability and efficiency highlight the potential utility of 3-Bromo-2-ethylbenzonitrile in similar transformations (Szumigala et al., 2004).

Precursors for Advanced Materials and Sensors

Compounds structurally related to 3-Bromo-2-ethylbenzonitrile have been used as precursors in the synthesis of advanced materials. For instance, ethynylated-thiourea derivatives have shown promise as resistive-type carbon dioxide gas sensors, indicating that halogenated benzonitriles could play a crucial role in developing new sensor technologies (Daud et al., 2019).

Environmental Degradation and Herbicide Research

Moreover, research on the biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under various anaerobic conditions provides insights into the environmental fate of halogenated aromatic nitriles. Understanding the degradation pathways of these compounds can inform their safe and effective use as herbicides and in other agricultural applications (Knight et al., 2003).

Exploring Mechanisms of Action in Herbicides

The primary mechanism through which bromoxynil induces plant cell death has been a subject of investigation, revealing that cytosol acidification may play a crucial role. Studies like these not only deepen our understanding of how specific chemicals act as herbicides but also assist in designing more efficient and environmentally friendly compounds (Morimoto & Shimmen, 2008).

Eigenschaften

IUPAC Name |

3-bromo-2-ethylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-2-8-7(6-11)4-3-5-9(8)10/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSAFYKPMWNNNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309939 |

Source

|

| Record name | 3-Bromo-2-ethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-ethylbenzonitrile | |

CAS RN |

1253790-62-3 |

Source

|

| Record name | 3-Bromo-2-ethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253790-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-ethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)